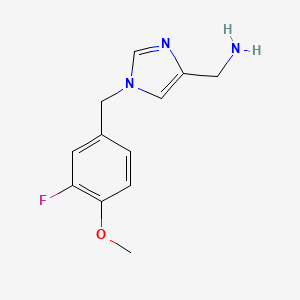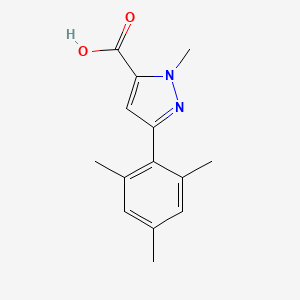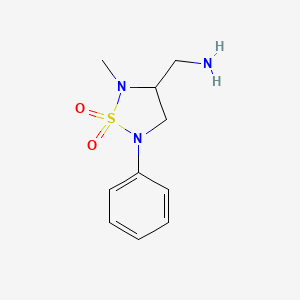
6-(5-chloro-2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
6-(5-Chloro-2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione (6-CMPPD) is a heterocyclic aromatic compound with a variety of biological activities and potential applications in medicinal chemistry. It has been studied for its potential as an antimicrobial agent, an inhibitor of the enzyme dihydrofolate reductase (DHFR), and an inhibitor of the enzyme cyclooxygenase (COX). 6-CMPPD has also been studied for its potential to reduce inflammation, and its ability to inhibit the release of histamine from mast cells.
Aplicaciones Científicas De Investigación
6-(5-chloro-2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione has been studied for its potential to inhibit the enzyme dihydrofolate reductase (DHFR), which is involved in the biosynthesis of nucleic acids. In addition, 6-(5-chloro-2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione has been studied for its potential to inhibit the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. 6-(5-chloro-2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione has also been studied for its potential to reduce inflammation and its ability to inhibit the release of histamine from mast cells. Furthermore, 6-(5-chloro-2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione has been studied for its potential to act as an antimicrobial agent.
Mecanismo De Acción
The mechanism of action of 6-(5-chloro-2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione is not fully understood. However, it is believed that 6-(5-chloro-2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione may interact with the active site of the enzyme DHFR, preventing it from catalyzing the reaction necessary for the synthesis of nucleic acids. In addition, 6-(5-chloro-2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione may interact with the active site of the enzyme COX, preventing it from catalyzing the reaction necessary for the synthesis of prostaglandins. Furthermore, 6-(5-chloro-2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione may interact with cell membranes, preventing the release of histamine from mast cells.
Biochemical and Physiological Effects
Studies have shown that 6-(5-chloro-2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione has antimicrobial activity against a variety of bacteria, including Escherichia coli, Staphylococcus aureus, and Streptococcus pneumoniae. In addition, 6-(5-chloro-2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione has been shown to inhibit the enzyme DHFR, resulting in the inhibition of the synthesis of nucleic acids. 6-(5-chloro-2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione has also been shown to inhibit the enzyme COX, resulting in the inhibition of the synthesis of prostaglandins. Furthermore, 6-(5-chloro-2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione has been shown to reduce inflammation and inhibit the release of histamine from mast cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-(5-chloro-2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione in laboratory experiments include its availability, its low cost, and its ability to inhibit the enzymes DHFR and COX. The main limitation of using 6-(5-chloro-2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione in laboratory experiments is its potential toxicity, as it has been shown to be toxic to cells in vitro.
Direcciones Futuras
Future research on 6-(5-chloro-2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione should focus on its potential to act as an antimicrobial agent, its potential to reduce inflammation, and its ability to inhibit the release of histamine from mast cells. In addition, future research should focus on the mechanism of action of 6-(5-chloro-2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione and its potential toxicity. Furthermore, future research should focus on the development of novel synthetic methods for the synthesis of 6-(5-chloro-2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione and the development of new applications for 6-(5-chloro-2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione in medicinal chemistry.
Propiedades
IUPAC Name |
6-(5-chloro-2-methoxyphenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-17-9-3-2-6(12)4-7(9)8-5-10(15)14-11(16)13-8/h2-5H,1H3,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJGVPRUDRFFEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-chloro-2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(ethylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470178.png)
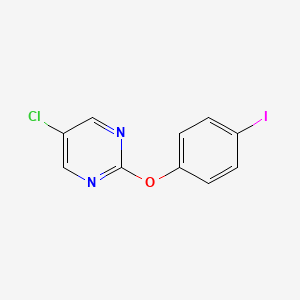

![2-{1-[(Thiophen-3-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1470187.png)
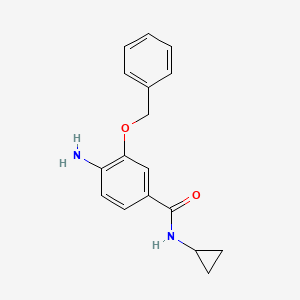
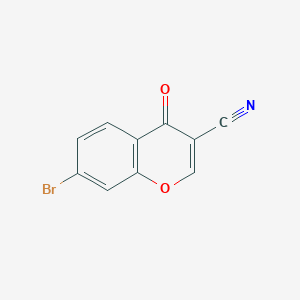
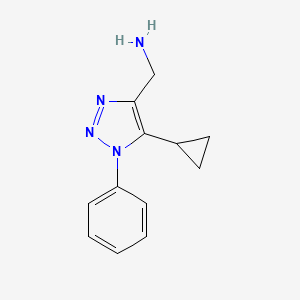
![1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-amine](/img/structure/B1470194.png)
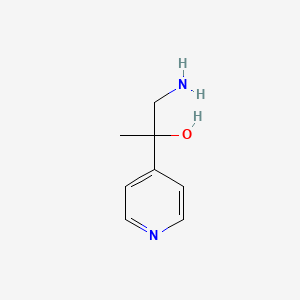
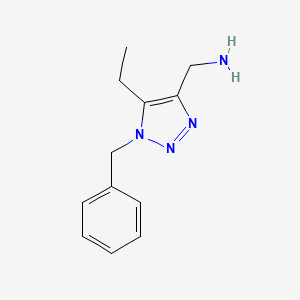
![2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1470197.png)
